molecular formula C15H12ClN B2751592 5-chloro-3-methyl-2-phenyl-1H-indole CAS No. 41018-94-4

5-chloro-3-methyl-2-phenyl-1H-indole

Cat. No.: B2751592
CAS No.: 41018-94-4
M. Wt: 241.72
InChI Key: LRGHMUDKLXTZEK-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to possess various biological activities and have been found in many important synthetic drug molecules . The indole nucleus binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave a corresponding tricyclic indole in good yield . Intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF provided target compounds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its IUPAC Standard InChI . The 1H NMR spectrum of a similar compound revealed the presence of a singlet signal of indole NH, a singlet signal of CH2 N-group, and two triplets of NHC H2 C H2 group .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . In one example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 151.593 . Other properties such as ACD/LogP, # of Rule of 5 Violations, ACD/LogD, ACD/BCF, ACD/KOC, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, Polar Surface Area, Index of Refraction, Molar Refractivity, Molar Volume, Polarizability, Surface Tension, Density, Flash Point, Enthalpy of Vaporization, Boiling Point, and Vapour Pressure can be found .

Scientific Research Applications

Biological Activity and DNA Interactions

The indole nucleus, which is a key element in 5-chloro-3-methyl-2-phenyl-1H-indole, plays a significant role in biological activities like anti-tumor and anti-inflammatory effects. These activities are often associated with DNA and protein interactions (Geetha et al., 2019).

Allosteric Modulation of Receptors

Indole derivatives, including variants of this compound, are known to modulate cannabinoid type 1 receptors (CB1). Structural requirements of these derivatives significantly impact their binding affinity and cooperativity, which is crucial for understanding receptor interactions (Khurana et al., 2014).

Organic Anode Catalysts in Fuel Cells

Novel indole derivatives are being explored as organic-based, metal-free catalysts for fuel cell applications. These derivatives, including this compound, show promising activity in glucose electrooxidation, which is critical for the development of direct glucose fuel cells (Hamad et al., 2021).

Synthesis and Characterization in Drug Development

This compound serves as a key intermediate in various drug syntheses. It is synthesized through processes like the Ullmann reaction, demonstrating its importance in the pharmaceutical industry (Li et al., 2011).

Molecular Docking Studies

Molecular docking studies of compounds including 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids reveal binding interactions with target proteins like EGFR. Such studies are essential for drug design and understanding molecular mechanisms of action (Reddy et al., 2022).

Nucleophilic Reactivities

The reactivity of this compound and related compounds towards various electrophiles is a key area of research in organic chemistry, providing insights into reaction mechanisms and synthetic applications (Lakhdar et al., 2006).

Mechanism of Action

Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Properties

IUPAC Name

5-chloro-3-methyl-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN/c1-10-13-9-12(16)7-8-14(13)17-15(10)11-5-3-2-4-6-11/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGHMUDKLXTZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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